molecular formula C8H5Cl2NO B3345747 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one CAS No. 110568-67-7

5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B3345747
CAS No.: 110568-67-7
M. Wt: 202.03 g/mol
InChI Key: FRFBLJXZQAZZKZ-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Molecular Structure Analysis

The compound’s molecular structure consists of a dihydroisoindolone ring with chlorine substituents at positions 5 and 6. The IUPAC name reflects this arrangement .

Scientific Research Applications

Chemical Synthesis and Molecular Rearrangement

5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one plays a role in the formation of novel strained ring systems. For instance, a study demonstrated its involvement in the backbone rearrangement leading to the formation of new strained ring systems with condensed five-membered heterocycles, as investigated by various spectroscopic methods (Fuxreiter, Csámpai, & Császár, 1994).

Synthesis of Pharmaceutical Compounds

This compound is utilized in the synthesis of various pharmaceutical scaffolds. A study reported its use in the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, a novel scaffold for kinase research (Cheung, Harris, & Lackey, 2001).

Melatonin Receptor Research

In melatonin receptor research, derivatives of this compound have been synthesized and tested for their binding affinity to cloned human MT1 and MT2 receptor subtypes, aiding in understanding the binding site of the melatonin receptor (Faust et al., 2000).

Spectroscopic and Photophysical Studies

The compound is significant in photophysical studies. For example, comprehensive DFT and TD-DFT studies on 5,6-Dichloro-1,3-Bis(2-Pyridylimino)-4,7-Dihydroxyisoindole, a derivative of this compound, helped in understanding its photophysical properties and excited-state intramolecular proton transfer (ESIPT) process (Kataria et al., 2016).

Interaction with Biological Molecules

This compound's interaction with biological molecules like bovine serum albumin has been studied, providing insights into its pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding the biological behavior of new hypoglycemic compounds (Alanazi et al., 2018).

Properties

IUPAC Name

5,6-dichloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBLJXZQAZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554129
Record name 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110568-67-7
Record name 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one

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